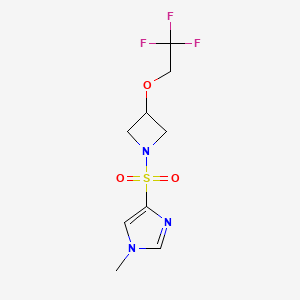

1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-methyl-4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O3S/c1-14-4-8(13-6-14)19(16,17)15-2-7(3-15)18-5-9(10,11)12/h4,6-7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEGSTTVYNWTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 299.27 g/mol. Its structure features a sulfonyl group attached to an azetidine moiety and a 1H-imidazole ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.27 g/mol |

| SMILES | Cn1cc(S(=O)(=O)N2CC(OCC(F)(F)F)C2)cn1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration. The sulfonyl group can form hydrogen bonds and electrostatic interactions, while the imidazole ring may participate in π-π stacking interactions with target proteins.

Biological Activity

Research indicates that compounds similar to 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole exhibit significant biological activities:

Anticancer Activity :

Studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated antiproliferative effects by disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Antibacterial Activity :

Analogues of imidazole have been explored for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity .

Case Studies

- Anticancer Evaluation : A study on imidazole derivatives showed that they could induce G2/M phase cell cycle arrest in breast cancer cells, leading to apoptosis. These compounds also inhibited tubulin polymerization, which is critical for cancer cell division .

- Antibacterial Assessment : Research on structurally similar compounds indicated that modifications at specific positions significantly influenced antibacterial efficacy against resistant strains like MRSA. The presence of a sulfonamide group was particularly noted for enhancing activity .

Comparative Analysis

To further understand the unique properties of 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole, we compare it with other related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-Methyl-4-(sulfonyl)-1H-imidazole | Anticancer | Imidazole ring with sulfonamide |

| 4-(Trifluoromethyl)-imidazole derivatives | Antibacterial | Electron-withdrawing groups enhance activity |

| 1-Methyl-4-(phenylsulfonyl)-1H-imidazole | Antiproliferative | Structural variations affect potency |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole exhibits significant antimicrobial properties. Its mechanism may involve inhibiting bacterial growth by interfering with essential metabolic pathways. Studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting tumor growth in certain cancer cell lines. The interaction with specific cellular targets allows it to modulate signaling pathways associated with cancer proliferation and survival . The structural similarity to other imidazole derivatives known for their anticancer effects further supports its potential in oncology.

Anti-inflammatory Effects

In vitro studies have revealed that this compound can reduce inflammation markers, indicating its potential use as an anti-inflammatory agent. The sulfonyl group may play a role in modulating inflammatory responses by interacting with relevant enzymes or receptors involved in the inflammatory process .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized various concentrations and assessed the minimum inhibitory concentration (MIC) values .

- Anticancer Research : Another research article explored the anticancer properties of this compound against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as a candidate for further development in cancer therapeutics .

- Inflammation Model : In a model of induced inflammation, treatment with this compound led to a marked reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole?

The synthesis typically involves sulfonylation of a 1-methylimidazole precursor with a sulfonyl chloride derivative. A two-step protocol is recommended:

- Step 1 : React 1-methylimidazole with chlorosulfonic acid under inert atmosphere (N₂/Ar) at 0–5°C to form 1-methylimidazole-4-sulfonyl chloride .

- Step 2 : Couple the sulfonyl chloride intermediate with 3-(2,2,2-trifluoroethoxy)azetidine in anhydrous THF using a base (e.g., triethylamine) to neutralize HCl byproducts .

Critical Parameters : Temperature control (<10°C) prevents side reactions, while anhydrous conditions avoid hydrolysis of the sulfonyl chloride intermediate .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regioselectivity of sulfonylation (e.g., absence of 2-sulfonyl isomer peaks) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the azetidine and trifluoroethoxy moieties .

- HPLC-MS : Quantify purity (>98%) and detect trace hydrolyzed byproducts (e.g., sulfonic acid derivatives) .

Q. What are the stability considerations for this compound under different storage conditions?

- Hydrolysis Risk : The sulfonyl group is susceptible to hydrolysis in acidic/basic media. Store at -20°C in anhydrous DMSO or THF with molecular sieves .

- Light Sensitivity : The imidazole core may degrade under UV exposure; use amber vials for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoroethoxy group?

- Analog Synthesis : Replace the trifluoroethoxy group with methoxy, ethoxy, or halogenated variants (e.g., -OCF₂H) to assess electronic effects on target binding .

- Biological Assays : Test analogs against relevant targets (e.g., tubulin or kinase enzymes) to correlate substituent hydrophobicity/electronegativity with inhibitory potency .

Q. What computational strategies are suitable for predicting binding modes with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and catalytic residues (e.g., lysine or arginine in enzyme active sites) .

- MD Simulations : Simulate ligand-protein stability over 100+ ns to evaluate the conformational flexibility of the azetidine ring .

Q. How should researchers address contradictory data in reaction yields or biological activity?

- Variable Yields : Optimize stoichiometry (e.g., 1.1 equivalents of sulfonyl chloride) and reaction time (12–24 hr) to account for steric hindrance from the azetidine ring .

- Biological Replicability : Validate assays with positive controls (e.g., colchicine for tubulin binding) and ensure consistent cell passage numbers in in vitro studies .

Q. What methodologies are recommended for improving solubility in aqueous buffers?

- Co-solvent Systems : Use 10–20% PEG-400 or cyclodextrin inclusion complexes to enhance solubility without altering pH .

- Prodrug Design : Introduce phosphate or acetyl groups at the imidazole N-position for temporary hydrophilic masking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.